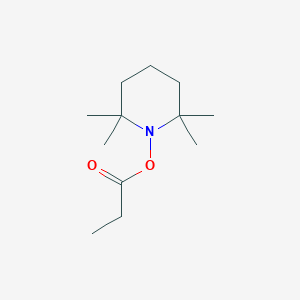![molecular formula C21H15ClFNO4 B14207221 3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid CAS No. 835625-66-6](/img/structure/B14207221.png)
3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid is a complex organic compound that features a combination of chloro, fluoro, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Mécanisme D'action
The mechanism of action of 3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroaniline: An organofluorine compound used as a precursor in various chemical syntheses.
2-(Benzoyl-3-chloro-4-fluoroanilino)propanoic acid:
Uniqueness
3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
835625-66-6 |
|---|---|
Formule moléculaire |
C21H15ClFNO4 |
Poids moléculaire |
399.8 g/mol |
Nom IUPAC |
3-[2-chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid |
InChI |
InChI=1S/C21H15ClFNO4/c1-28-19-9-2-12(21(26)27)10-17(19)20(25)16-8-7-15(11-18(16)22)24-14-5-3-13(23)4-6-14/h2-11,24H,1H3,(H,26,27) |
Clé InChI |
TUAUOCLRUBVSHG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)NC3=CC=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)

![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)

![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)


![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)
![8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine](/img/structure/B14207218.png)

